molecular formula C22H12N4O4 B14593296 2,2'-(Ethene-1,2-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole] CAS No. 61256-20-0

2,2'-(Ethene-1,2-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]

Cat. No.: B14593296
CAS No.: 61256-20-0
M. Wt: 396.4 g/mol
InChI Key: HUDSUUQHJPJRQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(Ethene-1,2-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central ethene-1,2-diyl linkage flanked by two 1-benzofuran-2-yl groups, each connected to a 1,3,4-oxadiazole ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

The synthesis of 2,2’-(Ethene-1,2-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole] typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethene-1,2-diyl Linkage: This step involves the reaction of appropriate precursors to form the ethene-1,2-diyl linkage. This can be achieved through various coupling reactions, such as the Wittig reaction or the Heck reaction.

    Introduction of the 1-Benzofuran-2-yl Groups:

    Formation of the 1,3,4-Oxadiazole Rings: The final step involves the cyclization of appropriate precursors to form the 1,3,4-oxadiazole rings. This can be achieved through the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2,2’-(Ethene-1,2-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole] undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and oxadiazole rings, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole rings, converting them into corresponding amines or other reduced forms.

    Cyclization: The compound can participate in cyclization reactions, forming more complex ring structures.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,2’-(Ethene-1,2-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole] has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity is of interest in drug discovery and development. It may exhibit antimicrobial, anticancer, or other pharmacological properties.

    Medicine: Research into the compound’s medicinal properties includes its potential use as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers, dyes, and electronic materials.

Mechanism of Action

The mechanism by which 2,2’-(Ethene-1,2-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole] exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved in these interactions can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

2,2’-(Ethene-1,2-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole] can be compared with other similar compounds, such as:

    2,2’-(Ethene-1,2-diyl)bis[5-(1H-tetrazol-1-yl)]: This compound features tetrazole rings instead of oxadiazole rings, leading to different chemical and physical properties.

    1,2-Di(1H-tetrazol-5-yl)ethane: This compound has a similar ethene-1,2-diyl linkage but with tetrazole rings, offering different reactivity and applications.

    (E)-1,2-Di(1H-tetrazol-5-yl)ethene: This compound also features an ethene-1,2-diyl linkage with tetrazole rings, providing a basis for comparison in terms of stability and reactivity.

Properties

CAS No.

61256-20-0

Molecular Formula

C22H12N4O4

Molecular Weight

396.4 g/mol

IUPAC Name

2-(1-benzofuran-2-yl)-5-[2-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]ethenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C22H12N4O4/c1-3-7-15-13(5-1)11-17(27-15)21-25-23-19(29-21)9-10-20-24-26-22(30-20)18-12-14-6-2-4-8-16(14)28-18/h1-12H

InChI Key

HUDSUUQHJPJRQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)C=CC4=NN=C(O4)C5=CC6=CC=CC=C6O5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.